Superior CYP2A6 Inhibitory Potency Compared to Other 3-Substituted Coumarins in the Same Patent Family
In a head-to-head comparative dataset from a single patent family (US8609708) evaluating CYP2A6 inhibition, Coumarin, 3-(2,5-dimethylphenyl)-4-hydroxy- demonstrates an IC50 of 50 nM [1]. This potency is significantly greater than other disclosed analogs, such as compound BDBM109755 (IC50: 8,000 nM), representing a 160-fold difference [2]. This superior potency is also evident when compared to compounds BDBM109753 (IC50: 330 nM), BDBM109748 (IC50: 360 nM), and BDBM109749 (IC50: 1,630 nM) [2].
| Evidence Dimension | CYP2A6 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 50 nM |
| Comparator Or Baseline | BDBM109755 (from US8609708): IC50 = 8,000 nM; BDBM109753: IC50 = 330 nM; BDBM109748: IC50 = 360 nM; BDBM109749: IC50 = 1,630 nM |
| Quantified Difference | 160-fold more potent than BDBM109755; at least 6.6-fold more potent than the next best comparator |
| Conditions | Inhibition of CYP2A6 in human liver microsomes assessed as inhibition of coumarin 7-hydroxylation after 30 mins preincubation. |
Why This Matters
For researchers studying nicotine metabolism or procarcinogen activation, this compound provides a potent chemical probe with a wide dynamic range for dose-response studies, unlike weaker analogs.
- [1] BindingDB. Entry BDBM50358746 (CHEMBL596015). Affinity Data: IC50 = 50 nM for CYP2A6. View Source
- [2] BindingDB. Entries BDBM109755 (IC50: 8,000 nM), BDBM109753 (IC50: 330 nM), BDBM109748 (IC50: 360 nM), BDBM109749 (IC50: 1,630 nM) from US8609708. View Source
